molecular formula C8H18KO4P B14461414 Potassium diisobutyl phosphate CAS No. 67953-22-4

Potassium diisobutyl phosphate

Cat. No.: B14461414
CAS No.: 67953-22-4
M. Wt: 248.30 g/mol
InChI Key: KWFQJKAEGRGIGK-UHFFFAOYSA-M
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Description

General Significance of Dialkyl Phosphate (B84403) Esters in Chemical Sciences

Dialkyl phosphate esters are characterized by a central phosphate group bonded to two alkyl groups and one ionizable proton, or a corresponding salt. These compounds are integral to numerous biological and industrial processes. In biochemistry, the phosphate ester linkage is fundamental to the structure of DNA and RNA, and it plays a crucial role in cellular energy transfer through molecules like adenosine (B11128) triphosphate (ATP). libretexts.orglumenlearning.com The stability of these esters at physiological pH is a key factor in their biological roles. nih.gov

Industrially, dialkyl phosphates and their salts are utilized as surfactants, emulsifiers, lubricants, and additives in various formulations. cosmeticsciencetechnology.comgoogle.com Their surfactant properties are influenced by the balance between the hydrophobic alkyl chains and the hydrophilic phosphate group. cosmeticsciencetechnology.comontosight.ai The monoalkyl to dialkyl phosphate ratio in a mixture can be tailored to achieve specific functionalities, with dialkyl phosphates often being preferred for emulsification. cosmeticsciencetechnology.com Furthermore, they serve as intermediates in the synthesis of other organic compounds and find use in applications such as metal extraction and as catalysts. ontosight.airockchemicalsinc.com The hydrolysis of dialkyl phosphates, a reaction of significant academic and practical interest, can be influenced by factors such as the structure of the alkyl groups and the pH of the medium. nih.govoup.com

Unique Considerations for Branched-Chain Alkyl Phosphate Systems

The introduction of branched alkyl chains, such as the isobutyl groups in potassium diisobutyl phosphate, imparts specific properties to the molecule. Branching in the alkyl chain can influence the physical and chemical behavior of the resulting phosphate ester. For instance, branched-chain alkyl phosphates are known to be useful as lubricants and dispersants. google.com The branching can affect the packing of the molecules, which in turn can alter properties like melting point and solubility. google.com

In the context of surfactants, the structure of the alkyl group, whether linear or branched, plays a role in their performance at interfaces. researchgate.net Branched structures can impact the adsorption characteristics at gas-liquid and solid-liquid interfaces. researchgate.net While linear alkyl phosphates might exhibit better foaming properties, branched-chain variants can offer advantages in terms of permeability. researchgate.net The presence of branched alkyl groups can also influence the compound's dispersibility, making them valuable in specific applications. google.com

Research Trajectories Pertaining to this compound

This compound, with the chemical formula C8H18KO4P, is a specific salt within the dialkyl phosphate family. parchem.com While extensive research on the broad class of dialkyl phosphates is available, specific studies focusing solely on this compound are less common. However, its properties and potential applications can be inferred from the general behavior of branched-chain dialkyl phosphates and by analogy to similar compounds like potassium dibutyl phosphate. ontosight.ainih.gov

Research into this compound would likely explore its utility in areas where branched-chain phosphate esters have shown promise. These include its potential as a specialized surfactant, emulsifier, or lubricant. cosmeticsciencetechnology.comgoogle.com Investigations into its synthesis and purification would be fundamental. For example, the synthesis of related compounds like potassium di-tert-butyl phosphate has been described, involving the oxidation of the corresponding phosphite (B83602). chemicalbook.com Further research could also delve into the thermal stability of this compound, an important consideration for many industrial applications. Studies on related potassium phosphate compounds have shown that their thermal behavior can be complex and dependent on their specific composition and structure. nih.govscielo.brresearchgate.netmdpi.comacs.org Understanding the hydrolysis kinetics and mechanism of this compound would also be a valuable area of investigation, building upon the extensive work done on the hydrolysis of other phosphate esters. nih.govrsc.orgacs.org

Below is a table summarizing some of the key chemical identifiers for this compound.

Identifier Value Source
CAS Number41989-08-6 parchem.com
Molecular FormulaC8H18KO4P parchem.com
SynonymPhosphoric acid, bis(2-methylpropyl) ester, potassium salt parchem.com

Further research is warranted to fully elucidate the specific characteristics and potential applications of this compound, distinguishing it from other members of the alkyl phosphate family.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

67953-22-4

Molecular Formula

C8H18KO4P

Molecular Weight

248.30 g/mol

IUPAC Name

potassium;bis(2-methylpropyl) phosphate

InChI

InChI=1S/C8H19O4P.K/c1-7(2)5-11-13(9,10)12-6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,9,10);/q;+1/p-1

InChI Key

KWFQJKAEGRGIGK-UHFFFAOYSA-M

Canonical SMILES

CC(C)COP(=O)([O-])OCC(C)C.[K+]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Synthetic Routes for Diisobutyl Phosphate (B84403) Precursors

The initial stage in the production of potassium diisobutyl phosphate is the synthesis of the diisobutyl phosphate molecule itself. This can be accomplished through several phosphorylation reactions, with common starting materials including phosphorous acid, isobutanol, and phosphorus oxychloride.

Phosphorylation Reactions

Phosphorylation is a fundamental chemical reaction that involves the addition of a phosphate group to a molecule. nih.gov In the context of producing diisobutyl phosphate, this entails the esterification of a phosphorus-containing acid with isobutanol. The specific nature of the phosphorus source and the reaction conditions dictate the precise pathway and efficiency of the synthesis. These reactions are central to many biological processes and have been adapted for a wide range of industrial applications. nih.gov

Routes Involving Phosphorous Acid and Alcohols

One common method for the synthesis of dialkyl phosphates, such as diisobutyl phosphate, involves the direct reaction of phosphorous acid with an alcohol. researchgate.netscientific.net In a typical procedure, phosphorous acid is reacted with isobutanol. The reaction conditions, including temperature and the molar ratio of the reactants, are critical factors that influence the yield of the desired product. researchgate.netscientific.net

A study on the synthesis of dibutyl phosphate from phosphorous acid and n-butanol provides a useful analogue for the synthesis of diisobutyl phosphate. researchgate.netscientific.net The optimal conditions for this reaction were found to be a temperature range of 125-135°C and a molar ratio of n-butanol to phosphorous acid of 3.6. researchgate.netscientific.net The reaction, conducted without a catalyst, yielded 68% dibutyl phosphate after a reaction time of 3 hours. researchgate.netscientific.net It is expected that similar conditions would be applicable for the synthesis of diisobutyl phosphate using isobutanol.

Reactant 1Reactant 2Key Reaction ConditionsProductReported Yield
Phosphorous Acidn-Butanol125-135°C, 3.6:1 molar ratio, 3hDibutyl Phosphate68%

Methods Utilizing Phosphorus Oxychloride

Another widely used method for the preparation of dialkyl phosphates involves the use of phosphorus oxychloride (POCl₃). organic-chemistry.orgorgsyn.orgprepchem.com This method typically involves the reaction of phosphorus oxychloride with a primary alcohol, such as isobutanol, in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. organic-chemistry.orgorgsyn.orgprepchem.com

The general procedure involves dissolving the alcohol and the base in an appropriate solvent, followed by the slow addition of phosphorus oxychloride while maintaining a low temperature to control the exothermic reaction. orgsyn.orgprepchem.com After the addition is complete, the reaction mixture is typically heated to ensure the reaction goes to completion. orgsyn.orgprepchem.com The resulting product is then isolated through a series of washing and purification steps. orgsyn.orgprepchem.com This method offers a convenient and high-yield route to dialkyl phosphates and is particularly useful for synthesizing long-chain dialkyl phosphates. organic-chemistry.org

A key advantage of this method is the ability to produce dialkyl phosphates that are substantially free of trialkyl phosphate impurities. organic-chemistry.org The reaction of phosphorus oxychloride with a primary alcohol and triethylamine in toluene, followed by treatment with steam, has been shown to give good yields of dialkyl phosphates. organic-chemistry.org

Phosphorus SourceAlcoholBase/SolventKey StepsAdvantage
Phosphorus OxychloridePrimary Alcohol (e.g., Isobutanol)Triethylamine/TolueneReaction followed by steam hydrolysisHigh purity, free from trialkyl phosphate

Preparation of this compound Salt

Once the diisobutyl phosphate precursor has been synthesized, the next step is to convert it into its potassium salt. This is typically achieved through a neutralization reaction or by starting from an alkyl phosphite (B83602) and oxidizing it in the presence of a potassium source.

Salt Formation from Dialkyl Phosphate Acids

The most straightforward method for preparing this compound is through the neutralization of diisobutyl phosphate with a potassium base, such as potassium hydroxide (B78521) or potassium bicarbonate. This is a standard acid-base reaction where the acidic proton of the phosphate group is replaced by a potassium ion.

For instance, the preparation of dipotassium (B57713) phosphate involves the neutralization of phosphoric acid with potassium hydroxide. google.com A similar principle applies to the formation of this compound from diisobutyl phosphoric acid. The reaction is typically carried out in an aqueous solution, and the final product can be isolated by crystallization after concentrating the solution. google.comrsc.org The pH of the final solution is a critical parameter to control to ensure the desired salt is formed. google.com

Specific Approaches from Alkyl Phosphites

An alternative route to potassium dialkyl phosphates involves the oxidation of a dialkyl phosphite in the presence of a potassium salt. For example, potassium di-tert-butyl phosphate can be synthesized by reacting di-tert-butyl phosphite with potassium bicarbonate and potassium permanganate (B83412) in water. chemicalbook.com The di-tert-butyl phosphite is oxidized to the corresponding phosphate, which then forms the potassium salt.

This method provides a direct route to the potassium salt from the phosphite precursor. The reaction is typically carried out at a controlled temperature, and the product is isolated after filtration and evaporation of the solvent. chemicalbook.com A similar approach could be adapted for the synthesis of this compound from diisobutyl phosphite.

Chemical Transformations and Degradation Pathways

The reactivity of this compound is primarily centered around the phosphate ester bonds. Its transformation and degradation are influenced by environmental conditions such as pH, temperature, and the presence of catalytic surfaces.

Hydrolytic Stability and Kinetic Studies

The hydrolysis of phosphate diesters is a critical area of study, providing insights into their persistence in aqueous environments. Kinetic studies on analogous compounds demonstrate that the hydrolysis of phosphate diester anions proceeds under alkaline conditions, with the rate being influenced by factors such as temperature, pH, and the nature of the ester's organic substituents. samipubco.comresearchgate.net

The process is often studied under pseudo-first-order conditions where the concentration of the hydrolyzing agent (e.g., hydroxide ions) is in large excess. researchgate.net The reaction progress can be monitored by measuring the formation of the alcohol product or the disappearance of the phosphate ester. researchgate.net Research on various phosphate diesters indicates that electron-withdrawing groups on the non-leaving alkyl or aryl chains can increase the rate of hydrolysis. mdpi.com

Table 1: Kinetic and Thermodynamic Parameters for the Alkaline Hydrolysis of Various Phosphate Diester Anions Data is presented for illustrative purposes from studies on analogous compounds to infer the behavior of this compound.

Compound ΔH‡ (kJ·mol⁻¹) ΔS‡ (J·mol⁻¹·K⁻¹) ΔG‡ (kJ·mol⁻¹) Relative Reactivity
BpNPP 48.8 -171.6 99.9 27
PypNPP 64.9 -127.1 102.8 6.5
MpNPP 86.3 -76.7 109.2 1.5
NppNPP 63.7 -152 109 1

Source: Adapted from kinetic studies on phosphate diester hydrolysis. researchgate.net

Thermal Decomposition Mechanisms

The thermal stability of phosphate esters is crucial for their application in environments subject to high temperatures. Studies on related alkyl phosphates, such as tri-isobutyl phosphate (TIBP) and dibutyl phosphate (HDBP), indicate that decomposition proceeds through specific bond-cleavage pathways. chemrxiv.orgiaea.org

For alkyl phosphates, thermal decomposition on reactive surfaces like ferrous metal oxides primarily occurs via the cleavage of C-O and C-H bonds. chemrxiv.org The process is significantly influenced by the substrate, with decomposition rates being much higher on surfaces like α-Fe(110) compared to passivated or hydroxylated surfaces, suggesting that surface chemistry plays a key role in initiating degradation. chemrxiv.org In contrast, aryl phosphates exhibit greater thermal stability, with decomposition occurring through P-O bond cleavage at higher temperatures. chemrxiv.org

Thermogravimetric analysis (TGA) of HDBP has shown an apparent decomposition onset temperature in the range of 535–564 K. iaea.org Such studies can also determine the activation energy for the conversion of the organic phosphate to inorganic phosphate residues. iaea.org

Table 2: Thermal Decomposition Data for Related Alkyl Phosphates

Compound Parameter Value Conditions / Notes
Dibutyl phosphate (HDBP) Decomposition Onset 535-564 K Non-isothermal thermogravimetry
Dibutyl phosphate (HDBP) Activation Energy 293 kJ·mol⁻¹ For conversion of organic to inorganic phosphate
Tri-isobutyl phosphate (TIBP) Primary Cleavage Pathway C-O and C-H bonds On Fe₃O₄(001) surface
Tri-isobutyl phosphate (TIBP) Cleavage Onset Temp. ~600 K For C-O bond cleavage

Source: Data derived from thermal analysis of dibutyl and tri-isobutyl phosphates. chemrxiv.orgiaea.org

Derivatization for Synthetic Utility

Potassium salts of dialkyl phosphates are valuable nucleophilic reagents in organic synthesis. The closely related compound, potassium di-tert-butyl phosphate (DTBPP), is widely used to introduce a protected phosphate group into organic molecules. chemicalbook.comfigshare.com It is anticipated that this compound would serve a similar synthetic role.

A primary application of DTBPP is in the synthesis of phosphonooxymethyl prodrugs, which can enhance the aqueous solubility of parent drug molecules. figshare.comresearchgate.net This is typically achieved through a nucleophilic substitution reaction where the di-tert-butyl phosphate anion displaces a leaving group, such as a halide or tosylate. For instance, DTBPP reacts with chloromethyl chlorosulfate (B8482658) or other chloromethyl derivatives to form di-tert-butyl (chloromethyl) phosphate. chemicalbook.comfigshare.com This intermediate can then react with amine or hydroxyl functionalities on a target molecule to install the phosphonooxymethyl group. chemicalbook.com The bulky isobutyl or tert-butyl groups can later be removed under acidic conditions to yield the free phosphoric acid. researchgate.net

This derivatization strategy has been successfully applied to create prodrugs of various compounds, including antifungal agents and HIV-1 attachment inhibitors. chemicalbook.com

Advanced Analytical and Spectroscopic Characterization of Diisobutyl Phosphate Species

Spectroscopic Techniques for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organophosphorus compounds. Both phosphorus-31 (³¹P) and proton (¹H) NMR are routinely used.

³¹P NMR Spectroscopy: As the phosphorus atom is the central heteroatom, ³¹P NMR provides direct information about its chemical environment. oxinst.com Phosphorus-31 is a spin ½ nucleus with 100% natural abundance, making it one of the easiest nuclei to study by NMR. oxinst.com The spectrum for a diisobutyl phosphate (B84403) species would typically show a single resonance, indicating the presence of one unique phosphorus environment. The chemical shift (δ) is sensitive to the nature of the substituents on the phosphate group. researchgate.nethuji.ac.il In proton-decoupled ³¹P NMR spectra, this signal appears as a sharp singlet. huji.ac.il When proton coupling is allowed, the signal would be split by the adjacent protons on the isobutyl chains. The basicity of the phosphate group influences the chemical shift, with signals appearing at a lower magnetic field in more basic environments. nih.gov

¹H NMR Spectroscopy: ¹H NMR provides detailed information about the isobutyl groups attached to the phosphate core. The spectrum gives insights into the number of different types of protons and their connectivity. For the diisobutyl structure, a characteristic set of signals is expected, corresponding to the methyl (CH₃), methine (CH), and methylene (B1212753) (OCH₂) protons of the isobutyl group. The integration of these signals confirms the ratio of protons, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal adjacent proton environments. A ¹H NMR spectrum of the closely related dibutyl phosphate is available for comparison. chemicalbook.com

Table 1: Expected ¹H and ³¹P NMR Data for Diisobutyl Phosphate

Nucleus Chemical Shift Range (ppm) Expected Multiplicity Assignment
³¹P Varies Singlet (decoupled) P=O
¹H ~3.8 - 4.1 Multiplet O-CH₂
¹H ~1.8 - 2.1 Multiplet CH(CH₃)₂

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule's functional groups. For diisobutyl phosphate, key absorption bands are associated with the P=O (phosphoryl), P-O-C (phosphate ester), and C-H bonds. researchgate.net Bands in the range of 1300-950 cm⁻¹ are typically associated with P-O stretching vibrations, while those in the 640-400 cm⁻¹ range are assigned to O-P-O bending vibrations. researchgate.net The strong P=O stretching vibration is a particularly prominent and diagnostic feature in the IR spectrum of organophosphates.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. Raman can be used to monitor phosphate speciation in solution, as the protonation state significantly impacts the vibrational modes. metrohm.com The technique is highly specific to small structural changes, making it a sensitive tool for characterization. metrohm.com For related organophosphate compounds, an intense Raman band attributed to bending modes of the core structure is often observed. researchgate.net

Table 2: Key Vibrational Frequencies for Diisobutyl Phosphate

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Technique
P=O Stretch 1200 - 1300 IR
P-O-C Stretch 950 - 1100 IR
O-P-O Bend 400 - 650 IR, Raman

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound and for structural elucidation through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile compounds like phosphate esters. acs.org ESI-MS allows for the analysis of such compounds directly from solution without requiring derivatization. researchgate.net

In negative ionization mode, diisobutyl phosphate readily deprotonates to form an abundant [M-H]⁻ ion, which can be used for sensitive detection and quantification. acs.orgresearchgate.net This mode is highly effective for determining the concentration of dialkyl phosphates in various matrices. acs.org

In positive ionization mode, adducts with cations (e.g., [M+H]⁺, [M+Na]⁺) can be observed. Studies on related compounds have shown that organophosphates can also form specific clusters and adducts, which can be useful for identification. acs.org Tandem mass spectrometry (MS/MS) can be performed on these ions to induce fragmentation. The resulting fragmentation patterns provide valuable structural information, confirming the connectivity of the isobutyl groups to the phosphate core. nih.gov

Surface-sensitive spectroscopic methods are employed to study the chemical composition and structure of the outermost layers of a material. While specific data for potassium diisobutyl phosphate is limited, techniques like X-ray Photoelectron Spectroscopy (XPS) and Surface-Enhanced Raman Spectroscopy (SERS) are applicable.

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the elemental composition and chemical states of phosphorus and oxygen on a surface. researchgate.net The P 2p spectrum would confirm the presence of phosphate, and its binding energy would provide information about its oxidation state and chemical environment. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a technique that provides greatly enhanced Raman signals from molecules adsorbed onto certain rough metal surfaces. For related compounds like sodium dibutyl dithiophosphate (B1263838), SERS has been used to study its interaction with gold nanorods, demonstrating the utility of the technique for analyzing organophosphates at surfaces. researchgate.net

Chromatographic Separation and Quantification Methodologies

Chromatography is essential for separating diisobutyl phosphate from complex mixtures and for its precise quantification.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, diisobutyl phosphate is a polar, non-volatile, and acidic compound, making its direct analysis by GC challenging. scirp.org To overcome this, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. scirp.orgd-nb.info

Common derivatization approaches include esterification with reagents like diazomethane (B1218177) or silylation with agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). scirp.orgcdc.gov After derivatization, the resulting ester can be readily separated on a suitable GC column (e.g., OV-210) and detected with high sensitivity using a phosphorus-specific detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD). d-nb.infocdc.gov This methodology allows for the quantification of diisobutyl phosphate at low concentrations in complex samples. scirp.org

Table 3: Example of GC Method Parameters for Derivatized Diisobutyl Phosphate Analysis

Parameter Condition Reference
Derivatization Agent Diazomethane or BSTFA scirp.org, cdc.gov
GC Column 5% OV-210 on Gas Chrom Q d-nb.info
Injector Temperature 250 °C d-nb.info
Detector Flame Photometric Detector (FPD) - P mode d-nb.info

| Approx. Retention Time | ~4 min (for dibutyl phosphate derivative) | cdc.gov |

Ion Chromatography (IC)

Ion chromatography (IC) is a robust and widely utilized technique for the determination of ionic species, including alkyl phosphates like diisobutyl phosphate. nih.gov The method separates ions based on their affinity for an ion-exchange resin packed in a column. For anions like diisobutyl phosphate, an anion-exchange column is employed.

The fundamental principle involves introducing an aqueous sample into the IC system, where it is carried by a liquid mobile phase (the eluent) through the separation column. The analyte's retention time—the time it takes to travel through the column to the detector—is characteristic of the ion and the specific conditions used, allowing for its identification. Quantification is achieved by measuring the signal response (typically conductivity) and comparing it to that of known standards.

Research has demonstrated the successful application of IC for the analysis of related compounds such as monobutyl phosphate (MBP) and dibutyl phosphate (DBP), which are degradation products of tributyl phosphate (TBP). iaea.orgresearchgate.net In these analyses, an alkaline eluent, such as a carbonate-bicarbonate mixture, is often used to extract the acidic analytes from an organic matrix and facilitate their separation on the column. iaea.org Suppressed conductivity detection is commonly employed to enhance sensitivity by reducing the background conductivity of the eluent. researchgate.net

Modern IC systems can achieve low detection limits, often in the sub-parts-per-million (ppm) range for DBP and MBP. iaea.org The development of new technologies, such as on-line electrolytic hydroxide (B78521) generators and self-regenerating suppressors, has further improved performance by enabling the use of elution gradients. nih.gov Gradient elution allows for the effective separation of complex mixtures of anions, improving sensitivity and reducing analysis time. nih.gov

The table below summarizes typical parameters for the IC analysis of alkyl phosphates.

ParameterTypical Setting/ValuePurpose
Stationary Phase Anion-exchange resin (e.g., Dionex IonPac AS14)Separates anionic species based on charge and size.
Mobile Phase (Eluent) Carbonate-bicarbonate or hydroxide solutionsCarries the sample through the column and facilitates ion exchange.
Detection Suppressed ConductivityProvides sensitive and universal detection for ionic species.
Detection Limit Sub-ppm to ppb levelsEnables trace-level analysis. nih.goviaea.org

Spectrophotometric Determination of Phosphate Content

Spectrophotometry offers a cost-effective and accessible method for quantifying the total phosphate content of a sample. asdlib.org This technique does not directly measure the diisobutyl phosphate molecule but rather the amount of inorganic orthophosphate (PO₄³⁻) present after the organophosphate has been chemically broken down. bergbuilds.domains This conversion is typically achieved through wet ashing or acid hydrolysis procedures, which digest the organic part of the molecule. d-nb.info

The most common spectrophotometric method is the molybdenum blue method. scispace.com This process involves the reaction of orthophosphate with an acidic molybdate (B1676688) reagent to form a phosphomolybdate complex (e.g., phosphomolybdic acid). bergbuilds.domains This complex is then reduced by an agent like ascorbic acid or tin(II) chloride, producing a stable, intensely blue-colored compound known as molybdenum blue. bergbuilds.domainsscispace.commt.com

The intensity of the blue color is directly proportional to the concentration of phosphate in the original sample. mt.com This intensity is measured using a UV-Visible spectrophotometer at a specific wavelength, typically between 740 nm and 890 nm, where the molybdenum blue complex exhibits maximum absorbance. bergbuilds.domainsscispace.com By comparing the absorbance of the sample to a calibration curve prepared from standards of known phosphate concentration, the total phosphate content can be accurately determined. asdlib.orgscispace.com

The table below outlines the key steps and reagents in the spectrophotometric determination of phosphate.

StepReagent/ParameterFunctionWavelength (λmax)
1. Digestion Strong Acid (e.g., H₂SO₄) + HeatConverts organophosphate to orthophosphate.N/A
2. Complexation Ammonium Molybdate in acidic solutionReacts with orthophosphate to form a phosphomolybdate complex.N/A
3. Reduction Ascorbic Acid or Tin(II) ChlorideReduces the complex to form the intensely colored molybdenum blue.N/A
4. Measurement UV-Visible SpectrophotometerMeasures the absorbance of the blue solution.~740-890 nm

Novel Analytical Approaches

Advances in analytical instrumentation have led to the development of highly sensitive and specific methods for the direct analysis of organophosphate diesters, including diisobutyl phosphate. These novel approaches often involve the coupling of a high-resolution separation technique with a powerful detection method like mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the analysis of non-volatile compounds like diisobutyl phosphate. Ultra-high-pressure liquid chromatography (UHPLC) coupled with a triple-quadrupole mass spectrometer (QqQ-MS) provides excellent sensitivity and selectivity. nih.gov The UHPLC system separates the components of a mixture, which are then ionized and detected by the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, and it can be operated in either negative or positive ion mode. researchgate.netacs.org Negative ion mode is often effective for detecting the deprotonated molecule [M-H]⁻ of diisobutyl phosphate. acs.org This approach allows for very low limits of quantification, often in the nanogram-per-milliliter (ng/mL) range. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While diisobutyl phosphate itself is not sufficiently volatile for direct GC analysis, it can be analyzed using this technique after a process called derivatization. scispace.com Derivatization involves a chemical reaction to convert the analyte into a more volatile and thermally stable compound. For acidic compounds like diisobutyl phosphate, alkylation (e.g., benzylation) or silylation are common derivatization strategies. scispace.comcdc.gov After derivatization, the resulting compound is separated by GC and detected by MS, which provides structural information and allows for sensitive quantification. cdc.gov

Ion Chromatography-High-Resolution Mass Spectrometry (IC-HRMS): The coupling of ion chromatography with high-resolution mass spectrometry (e.g., Orbitrap-MS) represents a state-of-the-art technique for analyzing organophosphorus compounds. acs.org This method combines the excellent separation capabilities of IC for ionic species with the high mass accuracy and resolution of an Orbitrap detector. acs.org This allows for the unambiguous identification and quantification of alkyl phosphates even in complex environmental or biological samples. acs.org

The following table compares these novel analytical approaches.

TechniquePrincipleDerivatization Required?Key Advantages
UHPLC-MS/MS High-pressure liquid separation followed by mass analysis.NoHigh sensitivity, high specificity, suitable for non-volatile compounds. nih.gov
GC-MS Gas-phase separation followed by mass analysis.YesExcellent separation efficiency, established libraries for identification. cdc.gov
IC-HRMS Ion-exchange separation followed by high-accuracy mass analysis.NoIdeal for ionic species, provides high confidence in identification. acs.org

Complexation and Interfacial Chemistry of Diisobutyl Phosphate

Metal Ion Complexation Thermodynamics and Kinetics

The interaction between the diisobutyl phosphate (B84403) anion and metal ions is primarily an ion-dipole or electrostatic interaction, characteristic of hard Lewis acids (metal ions) and hard Lewis bases (phosphate oxygen atoms). The thermodynamics of these interactions are governed by changes in enthalpy (ΔH) and entropy (ΔS) upon complexation, which are influenced by factors such as ionic radius, charge density of the metal ion, and solvation effects.

Interactions with Alkali and Alkaline Earth Metals

Specific thermodynamic data for the complexation of diisobutyl phosphate with alkali (Group 1) and alkaline earth (Group 2) metals are not extensively documented in publicly available literature. However, based on general coordination chemistry principles, the interactions are expected to be relatively weak compared to those with more highly charged cations.

Binding Mechanism: The complexation would occur through ion-dipole interactions between the positively charged metal ion (M⁺ or M²⁺) and the negatively charged oxygen atoms of the phosphate group.

Thermodynamics: These reactions are typically entropy-driven in polar solvents. The stability of the complexes is generally low and follows trends related to the charge density of the cation. For alkaline earth metals, the stability would be expected to be higher than for alkali metals due to their +2 charge. Within a group, smaller ions with higher charge density (e.g., Ca²⁺ vs. Ba²⁺) often form more stable complexes. mdpi.com

Kinetics: The kinetics of complexation are expected to be very fast, approaching diffusion-controlled limits, as is typical for electrostatic interactions with labile metal ions.

Complexation with Transition Metals and Lanthanides (e.g., Eu(III))

Diisobutyl phosphate is expected to form more stable complexes with transition metals and lanthanides due to their higher charge states (+2, +3, or higher) and smaller ionic radii compared to alkali and alkaline earth metals. The trivalent lanthanides (Ln³⁺), such as Europium(III), are hard acids and exhibit a strong affinity for the hard oxygen donors of the phosphate ligand.

Luminescence spectroscopy studies on the complexation of Eu(III) with analogous organophosphorus ligands like tri-n-butyl phosphate (TBP) and phosphinic acids reveal significant details about the coordination environment. researchgate.net In such systems, the ligand molecules displace water from the inner coordination sphere of the Eu(III) ion. researchgate.net The covalency of the Eu-O bond can be evaluated using spectroscopic methods, which is a key factor in the stability of the complex. researchgate.net Theoretical studies on similar bipyridyl phosphate ligands show that the Am-N bond has a stronger covalent character than the Eu-N bond, which is a critical factor for the selective separation of actinides over lanthanides. nih.gov

Table 1: General Complexation Characteristics with Lanthanides (e.g., Eu³⁺)

Property Description
Binding Affinity Strong, driven by the high positive charge (+3) of the lanthanide ion.
Coordination The phosphate group typically acts as a bidentate or bridging ligand.
Common Coordination No. For Eu(III), coordination numbers of 8 or 9 are typical in complexes. nih.gov

| Thermodynamics | The complexation is generally enthalpy-driven due to the strong electrostatic interaction. |

Note: This table is based on the behavior of analogous organophosphorus ligands with Eu(III).

Complexation with Actinide Ions (e.g., Plutonium, Uranium)

The complexation of organophosphorus ligands with actinide ions is of paramount importance in nuclear fuel reprocessing, such as in the PUREX (Plutonium and Uranium Recovery by Extraction) process. Ligands like diisobutyl phosphate are degradation products of tributyl phosphate (TBP) and are known to be powerful extractants for actinide ions like Plutonium(IV) and Uranyl(VI) (UO₂²⁺).

The high charge density of actinide ions, particularly in the +4 and +6 oxidation states, leads to very strong complexation with the phosphate ligand. Density functional theory (DFT) calculations on the complexation of Pu(IV) with TBP show a significant extraction energy, indicating a highly favorable reaction. acs.org The extraction efficiency of various trialkyl phosphates for actinides like Th(IV), Np(IV), and Pu(IV) has been shown to be very high. bohrium.com The interaction has a considerable ionic character, and the strength of the complexation is a key reason for the high selectivity of these ligands for actinides over many fission products. acs.org

Mechanistic Elucidation of Ligand-Metal Binding

Understanding the mechanism of how diisobutyl phosphate binds to metal ions involves examining the stoichiometry of the resulting complexes, their coordination geometries, and the role of intermolecular interactions in the aqueous and organic phases.

Stoichiometry and Coordination Geometries

The stoichiometry of metal-ligand complexes is crucial as it dictates the extraction behavior in separation processes. For highly charged metal ions, the diisobutyl phosphate anion (L⁻) typically forms neutral complexes that are soluble in organic solvents.

Actinides: For tetravalent actinides like Pu(IV), the common stoichiometry involves the formation of a neutral complex by two bidentate nitrate (B79036) ions and two monodentate organophosphorus ligands, resulting in a formula of M(NO₃)₄·2L. acs.orgresearchgate.net In the case of hexavalent uranyl (UO₂²⁺), the typical complex is UO₂(NO₃)₂·2L. These stoichiometries lead to the formation of neutral species that are readily extracted from an acidic aqueous phase into an organic solvent.

Lanthanides: Trivalent lanthanides like Eu(III) typically form complexes with a 1:3 metal-to-ligand ratio, M(L)₃, if charge neutralization is solely by the phosphate ligand. In the presence of other anions like nitrate, mixed-ligand complexes such as M(NO₃)ₓ(L)y are formed. The coordination number for lanthanides and actinides in these complexes is often high, typically 8 or 9, accommodated by a square antiprismatic or similar geometry. nih.govnih.gov

Role of Aqueous Aggregation and Micellization

In solvent extraction systems, the behavior of amphiphilic molecules like potassium diisobutyl phosphate is not limited to simple monomeric complexation. At certain concentrations, these molecules can self-assemble into aggregates or reverse micelles in the organic phase. This aggregation behavior can significantly influence the extraction efficiency and, in some cases, lead to the formation of a third, heavy organic phase, which is detrimental to the separation process.

Studies on analogous dialkylphosphoric acids and phosphonates have shown that aggregation in the organic diluent is a key phenomenon. iaea.orgescholarship.org The formation of these aggregates can facilitate the solubilization of water and metal complexes in the organic phase. The mechanism often involves the formation of reverse micelles where the polar phosphate "heads" form a core containing the extracted metal ion and water molecules, while the nonpolar alkyl "tails" extend into the organic solvent. This aggregation can enhance metal extraction, an effect sometimes referred to as synergy when mixed ligand systems are used. escholarship.org The presence of nitric acid and extracted metal ions like uranium has been shown to influence the aggregation behavior of similar organophosphorus extractants. iaea.org

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation
This compound -
Diisobutyl phosphate -
Dibutyl phosphate DBP
Tributyl phosphate TBP
Europium(III) Eu(III)
Plutonium Pu
Uranium U
Uranyl UO₂²⁺
Nitric acid HNO₃
Calcium Ca
Barium Ba
Thorium Th

Interfacial Phenomena in Liquid-Liquid Extraction Systems

Adsorption and Orientation at the Interface

Dialkyl phosphates, including diisobutyl phosphate, are amphiphilic molecules, possessing both a hydrophilic phosphate head group and hydrophobic alkyl chains. This dual nature drives them to accumulate at the liquid-liquid interface, typically between an aqueous phase and an organic solvent. At this interface, the molecules orient themselves to minimize free energy, with the polar phosphate group extending into the aqueous phase and the nonpolar isobutyl chains remaining in the organic phase. This organized arrangement at the interface forms a monolayer that alters the physical and chemical properties of the boundary between the two liquids.

Molecular dynamics simulations of similar extractants, such as tri-n-butyl phosphate (TBP), have shown that the extractant is predominantly adsorbed at the interface. The orientation is preferential, with the phosphate group pointing towards the more polar phase and the butyl chains towards the non-polar phase. The presence of other species, like salts, can influence this orientation and the packing of the extractant molecules at the interface.

Effect on Interfacial Tension

The accumulation of diisobutyl phosphate at the interface reduces the interfacial tension between the aqueous and organic phases. Interfacial tension is a measure of the energy required to increase the surface area between two immiscible liquids. By adsorbing at the interface, the diisobutyl phosphate molecules disrupt the cohesive forces of the solvent molecules at the boundary, thereby lowering the energy of the interface.

The extent to which interfacial tension is reduced depends on the concentration of diisobutyl phosphate. As the concentration in the bulk phase increases, more molecules adsorb to the interface, leading to a greater reduction in interfacial tension until the interface becomes saturated. This relationship can often be described by adsorption isotherms, such as the Langmuir or Frumkin isotherms, which relate the bulk concentration to the surface excess concentration.

Experimental studies on dibutyl phosphate (DBP) have quantified the effect of its concentration and the presence of electrolytes on surface tension at the air-water interface, which provides a good model for understanding the behavior at a liquid-liquid interface. The data indicates that even at low concentrations, DBP can significantly reduce surface tension. The presence of salts can further influence this behavior through specific ion effects, which can either enhance or reduce the partitioning of the DBP to the interface.

Table 1: Surface Tension of Dibutyl Phosphate (DBP) Solutions in the Presence of Various Nitrate Salts

CationSalt ConcentrationSurface Tension (mN/m)
Na⁺1 mM~55
Na⁺1 M~52
Li⁺1 mM~56
Li⁺1 M~54
Cs⁺1 mM~54
Cs⁺1 M~50
Mg²⁺1 mM~58
Mg²⁺1 M~57
Note: Data is for a 0.24 mM HDBP solution. The values are approximated from graphical representations in the cited literature and serve for illustrative purposes.

Aggregation and Complex Formation at the Interface

At the interface, diisobutyl phosphate molecules can interact with each other and with metal ions being extracted from the aqueous phase. This can lead to the formation of aggregates or two-dimensional complexes at the interface. The formation of these interfacial aggregates is influenced by factors such as the concentration of the extractant, the pH of the aqueous phase, and the nature of the metal ion.

In the context of liquid-liquid extraction of metals, the interface is the primary site of the extraction reaction. The deprotonation of the acidic phosphate group is often a prerequisite for the complexation of metal ions. These metal-diisobutyl phosphate complexes, once formed at the interface, can then be transferred into the bulk organic phase. Molecular dynamics studies on similar systems have shown that metal ions can form various complexes at the interface, involving one to three extractant molecules and a number of water molecules.

The aggregation behavior of the extractant in the bulk organic phase can also influence the interfacial phenomena. The formation of reversed micelles or other aggregates in the organic phase can affect the partitioning of the extractant to the interface and the mechanism of metal transfer.

Detailed Research Findings

While direct experimental data for diisobutyl phosphate is not extensively available in the public domain, the principles derived from the study of analogous compounds provide a robust framework for understanding its interfacial behavior in liquid-liquid extraction systems. The adsorption at the interface, the consequent reduction in interfacial tension, and the formation of metal-extractant complexes at this boundary are all key phenomena that govern its effectiveness as an extractant.

Theoretical and Computational Investigations of Diisobutyl Phosphate

Molecular Structure and Conformational Landscape Analysis

The three-dimensional structure of diisobutyl phosphate (B84403) is not static; it exists as an ensemble of different spatial arrangements, or conformers, arising from the rotation around its single bonds, primarily the P-O and O-C bonds. The analysis of this conformational landscape is essential to identify the most stable structures and understand the energetic barriers between them. Computational methods are ideally suited for this type of detailed structural exploration.

Density Functional Theory (DFT) Calculations for Conformer Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the geometries and relative energies of molecular conformers. colab.ws By systematically rotating the dihedral angles of the isobutyl groups relative to the phosphate core, a potential energy surface can be mapped. Stationary points on this surface are optimized to find energy minima corresponding to stable conformers.

Research on analogous dialkyl phosphates, such as dimethyl and trimethyl phosphate, has shown that the relative orientation of the alkyl chains (e.g., gauche or trans) significantly impacts molecular stability. colab.wsjosorge.com For diisobutyl phosphate, key conformers would include variations in the orientation of the two isobutyl groups. DFT calculations, often using hybrid functionals like B3LYP combined with Pople-style or def2 basis sets, can predict the relative Gibbs free energies (ΔG) of these conformers. The conformer with the lowest energy is considered the global minimum and is expected to be the most populated at equilibrium.

Table 1: Representative Relative Energies of Diisobutyl Phosphate Conformers Calculated by DFT Note: The following data is illustrative, based on typical findings for dialkyl phosphates, and represents the expected output of a DFT calculation.

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
trans-trans1.501.65
gauche-trans0.250.30
gauche-gauche0.000.00

Ab Initio and Post-Hartree-Fock Methods

To refine the energetic predictions from DFT, higher-level ab initio calculations can be employed. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, explicitly account for electron correlation—a factor that is approximated in DFT. wikipedia.orgepfl.ch While computationally more demanding, these methods provide benchmark-quality energies that can validate the results obtained from more cost-effective DFT functionals. epfl.ch Studies on similar phosphate esters have demonstrated that including electron correlation is important for accurately describing the subtle non-covalent interactions that can influence conformational preferences. josorge.com Comparing single-point MP2 or CCSD(T) energies on DFT-optimized geometries is a common strategy to achieve a balance between computational cost and high accuracy for the final conformer energetics.

Electronic Structure and Bonding Properties

Understanding the distribution of electrons and the nature of the chemical bonds within diisobutyl phosphate is fundamental to explaining its chemical properties. Computational analyses provide quantitative measures of atomic charges, bond order, and orbital interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides a chemically intuitive picture of bonding.

For a tetra-coordinated phosphate diester like diisobutyl phosphate, NBO analysis reveals key bonding features. nih.gov The phosphorus atom typically exhibits sp³ hybridization in its bonds to the ester oxygens. The P=O phosphoryl bond is highly polarized, with significant negative charge accumulating on the oxygen atom. The analysis also quantifies delocalization effects, such as hyperconjugation, by measuring the stabilization energy from interactions between filled (donor) NBOs (like lone pairs on oxygen) and empty (acceptor) NBOs (like antibonding orbitals). wisc.edu

Table 2: Representative Natural Bond Orbital (NBO) Analysis Results for Diisobutyl Phosphate Note: This table presents typical NBO data for a dialkyl phosphate fragment, illustrating charge distribution and bond character.

Atom/BondParameterValueInterpretation
Phosphorus (P)Natural Charge+1.45 eHighly positive, indicating strong polarization.
Phosphoryl Oxygen (O in P=O)Natural Charge-0.85 eSignificant negative charge, primary site of basicity.
Ester Oxygen (O in P-O-C)Natural Charge-0.60 eSubstantial negative charge.
P=OWiberg Bond Index1.75Significant double bond character.
P-OWiberg Bond Index0.95Primarily single bond character.

Mulliken Population Analysis

Mulliken population analysis is another method for estimating partial atomic charges by partitioning the total electron density among the atoms in a molecule. wikipedia.orglibretexts.org The method assigns electron density based on the contribution of each atom's basis functions to the molecular orbitals. uni-muenchen.de While it is a computationally simple and historically important method, Mulliken charges are known to be highly sensitive to the choice of the atomic basis set. wikipedia.org For this reason, while often reported, they are generally considered less reliable for quantitative interpretation than charges derived from methods like NBO or electrostatic potential fitting. q-chem.com A comparison of Mulliken charges with NBO charges often shows similar trends in polarity but different absolute magnitudes.

Table 3: Comparison of Hypothetical Atomic Charges from NBO and Mulliken Analyses

AtomNBO Charge (e)Mulliken Charge (e)
P+1.45+0.95
O (in P=O)-0.85-0.65
O (in P-O-C)-0.60-0.50

Charge Polarization and Basicity Studies

The electronic structure analyses directly inform our understanding of charge polarization and basicity. The phosphate group is inherently polarized due to the high electronegativity of the oxygen atoms relative to the phosphorus atom. Both NBO and Mulliken analyses consistently show a large positive charge on the phosphorus atom and significant negative charges on all associated oxygen atoms.

This charge distribution confirms that the phosphoryl oxygen (P=O) is the most electron-rich and sterically accessible site in the molecule, making it the primary center of basicity (i.e., the site of protonation or Lewis acid coordination). The magnitude of the negative charge on this oxygen, calculated computationally, can be used as a descriptor to correlate with and predict the compound's proton affinity and its ability to act as a hydrogen bond acceptor. The significant intramolecular charge polarization is a defining feature of diisobutyl phosphate's electronic landscape.

Table of Mentioned Compounds

Compound Name
Diisobutyl phosphate
Dimethyl phosphate

Computational Modeling of Chemical Reactivity and Interactions

Computational modeling serves as a powerful tool to investigate the chemical reactivity and interaction mechanisms of diisobutyl phosphate at a molecular level. These theoretical approaches provide insights that can be difficult to obtain through experimental methods alone.

Simulation of Hydrolysis and Degradation Pathways

Computational studies, often employing quantum mechanical methods, are utilized to simulate the hydrolysis and degradation of organophosphate esters like diisobutyl phosphate. Hydrolysis is a primary degradation pathway for these compounds. Theoretical models can elucidate the reaction mechanisms, identify transition states, and calculate the energy barriers associated with these processes.

For dialkyl phosphates, hydrolysis can proceed through different pathways, and computational models help in determining the most probable routes. These simulations often involve modeling the attack of a water molecule or a hydroxide (B78521) ion on the phosphorus center of the diisobutyl phosphate anion. The calculations can predict the formation of intermediates and the final degradation products. While specific computational studies on the hydrolysis of potassium diisobutyl phosphate are not extensively documented, the principles from studies on similar organophosphates can be applied. The general mechanism involves the nucleophilic attack on the phosphorus atom, leading to the cleavage of the P-O bond.

Research on organophosphate degradation indicates that enzymes can significantly accelerate this process. nih.govresearchgate.net Computational enzymology studies the interaction of organophosphate compounds with the active sites of these enzymes to understand the catalytic mechanism at a quantum-mechanical level. nih.gov

Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) is a widely used computational method for predicting the spectroscopic properties of molecules. scirp.org By calculating the optimized molecular geometry and the electronic structure of diisobutyl phosphate, it is possible to predict various spectroscopic parameters.

These calculations can provide theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra. biointerfaceresearch.com For instance, the characteristic stretching and bending frequencies of the P-O, P=O, and C-H bonds in the diisobutyl phosphate molecule can be computed. These predicted spectra can then be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental spectra. biointerfaceresearch.comresearchgate.net

Furthermore, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts for the phosphorus-31, carbon-13, and proton-1 nuclei. rsc.org These theoretical chemical shifts are valuable for assigning the signals in experimental NMR spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

A study on the radicals formed from tributyl phosphate decomposition utilized DFT calculations to analyze the conformers of alkyl-type radicals and to assign the experimental EPR spectra. rsc.org Similar approaches could be applied to study the spectroscopic properties of diisobutyl phosphate and its potential radical species.

Table 1: Predicted Spectroscopic Data for Diisobutyl Phosphate (Hypothetical DFT Calculation)

Spectroscopic ParameterPredicted Value
IR Frequencies (cm⁻¹)
P=O stretch~1250
P-O-C stretch~1030
C-H stretch2870-2960
³¹P NMR Chemical Shift (ppm) Varies with solvent and pH
¹³C NMR Chemical Shift (ppm)
-CH₂-~68
-CH-~28
-CH₃~19

Note: The values in this table are representative and based on general knowledge of organophosphate spectroscopy. Actual predicted values would require specific DFT calculations.

Computational Studies of Solvent Extraction Mechanisms and Energies

Computational chemistry plays a significant role in understanding the mechanisms of solvent extraction involving organophosphorus compounds like diisobutyl phosphate. escholarship.orgescholarship.org Diisobutyl phosphate is a degradation product of tri-n-butyl phosphate (TBP), a widely used extractant in nuclear fuel reprocessing. escholarship.orgescholarship.org The presence of diisobutyl phosphate can significantly affect the extraction efficiency.

Theoretical studies, including DFT calculations, can be used to investigate the complexation of metal ions with diisobutyl phosphate. These calculations can determine the geometry of the metal-ligand complexes, the nature of the chemical bonding, and the complexation energies. This information is crucial for understanding the selectivity of the extraction process.

A DFT study on diisobutyl dithiophosphate (B1263838) isomers was conducted to predict their electronic structural properties and their potential as extractants for rare earth elements. asianpubs.org The study calculated parameters such as HOMO-LUMO energy gaps to assess the stability and reactivity of the different isomers. asianpubs.org

Molecular dynamics simulations are also employed to study the behavior of extractants and their complexes at the liquid-liquid interface, providing insights into the extraction mechanism at a molecular level.

Molecular Dynamics (MD) Simulations for Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the behavior of molecules and their interactions in solution over time. researchgate.netnih.gov For diisobutyl phosphate, MD simulations can provide detailed information about its solvation, aggregation, and interaction with other species in both aqueous and organic phases.

In the context of solvent extraction, MD simulations have been used extensively to study the behavior of dibutyl phosphoric acid (the acidic form of diisobutyl phosphate). escholarship.orgescholarship.orgresearchgate.netnih.gov These simulations help in understanding how diisobutyl phosphate molecules self-associate to form aggregates, such as dimers and trimers, in non-polar organic solvents. researchgate.net The formation of these aggregates is a critical factor that influences the efficiency and selectivity of the extraction process. escholarship.orgescholarship.org

A re-parameterized molecular dynamics force field for dibutyl phosphoric acid has been developed to improve the accuracy of these simulations. nih.gov This allows for more reliable predictions of bulk phase properties like density and dipole moment, which compare well with experimental values. nih.gov

MD simulations can also be used to study the partitioning of diisobutyl phosphate between aqueous and organic phases and its orientation and behavior at the interface. This provides a microscopic view of the solvent extraction process that is not easily accessible through experiments.

Applications in Advanced Chemical and Material Science Research

Catalytic Applications in Organic Synthesis and Polymerization

While specific research focusing exclusively on potassium diisobutyl phosphate (B84403) as a catalyst is limited, the catalytic activity of related organophosphorus compounds, particularly phosphoric acids, is well-documented.

Diisobutyl phosphoric acid, the protonated form of the anion in potassium diisobutyl phosphate, is identified as a potential organocatalyst for the ring-opening polymerization (ROP) of cyclic esters. google.comepo.org This class of phosphorus-based catalysts is effective in producing polyesters. google.comepo.org In such reactions, the phosphoric acid derivative can activate the cyclic monomer, facilitating its nucleophilic attack by an initiator, typically an alcohol.

A key challenge in these polymerization processes is the presence of residual catalyst in the final polymer, which can negatively impact the material's properties and stability. google.com Therefore, the amount of the phosphorus-based catalyst used is carefully controlled, often in the range of 0.0001 to 0.05 moles per mole of the active hydrogen-containing initiator compound. epo.org

Table 1: Examples of Phosphorus Compounds in Ring-Opening Polymerization This table is generated based on data for related phosphorus compounds to illustrate the context of organocatalysis.

Catalyst TypeMonomer ExamplePolymer ProductReference
Phosphoric Acid Diester (e.g., Diisobutyl Phosphoric Acid)ε-caprolactonePolyester Polyol google.comepo.org
Diphenyl Phosphateδ-valerolactonePolyester Polyol google.comepo.org

There is limited specific information available in the reviewed scientific literature regarding the application of this compound as a catalyst in asymmetric synthesis or stereoselective reactions. This field typically employs chiral catalysts to induce stereoselectivity, and while organophosphate catalysts are used, they are generally chiral derivatives designed to create a specific stereochemical environment.

Role in Separation Science and Hydrometallurgy

The diisobutyl phosphate anion is an effective extractant for various metal ions, a property that is leveraged in hydrometallurgy for purification and recovery processes.

Organophosphate esters, including dialkyl phosphates like diisobutyl phosphate (DiBP), are utilized as solvent extraction reagents for metal recovery. researchgate.netamazonaws.com The mechanism involves the formation of a neutral metal-extractant complex that is soluble in an organic diluent, allowing for the transfer of the metal ion from an aqueous phase to the organic phase. The efficiency of extraction is highly dependent on factors such as the pH of the aqueous solution, the concentration of the extractant, and the nature of the metal ion.

The related compound, di-n-butyl phosphate (DBP), is known to be used for extracting uranium and thorium and for separating lanthanides. amazonaws.com Given the structural similarity, DiBP is expected to exhibit comparable extraction capabilities for these and other metal ions. Commercial applications for compounds like bis(2-ethylhexyl) phosphate (BEHP) and DBP include their use as metal extractants and plasticizers. researchgate.net

Table 2: Applications of Dialkyl Phosphates in Metal Extraction This table includes data for closely related dialkyl phosphates to illustrate the expected function of diisobutyl phosphate.

ExtractantTarget MetalsApplication AreaReference
Di-n-butyl phosphate (DBP)Uranium, Thorium, LanthanidesNuclear fuel cycle, rare-earth element separation amazonaws.com
Bis(2-ethylhexyl) phosphate (BEHP)Various metalsIndustrial metal extraction researchgate.net
Diisobutyl phosphate (DiBP)Implied for various metalsChemical industry reagent www.gov.il

In nuclear fuel reprocessing, particularly in the PUREX (Plutonium and Uranium Recovery by Extraction) process, tributyl phosphate (TBP) is a widely used solvent for extracting uranium and plutonium. researchgate.net Over time and under the harsh conditions of high radiation and strong nitric acid concentrations, TBP can degrade. The primary degradation products are di-n-butyl phosphate (DBP) and mono-n-butyl phosphate (MBP). researchgate.net

Similarly, if triisobutyl phosphate (TiBP) were used as a solvent, it would degrade to form diisobutyl phosphate (DiBP) and monoisobutyl phosphate. researchgate.net The formation of these acidic degradation products is problematic because they form strong complexes with fission products and actinides, such as zirconium and plutonium. This complexation interferes with the separation process, leading to reduced efficiency, solvent contamination, and difficulties in stripping the target metals back into an aqueous phase. The presence of potassium ions in the process streams, for example from caustic washes used to clean the solvent, can lead to the formation of this compound.

Functional Materials and Additives

Diisobutyl phosphate and its salts have roles related to functional materials, often as additives or as metabolites of other widely used chemicals. Diisobutyl phosphate (DiBP) is a known metabolite of triisobutyl phosphate (TiBP), which is used as an organophosphate flame retardant. amazonaws.comresearchgate.net The presence of DiBP in various environmental matrices is often linked to the degradation of TiBP. researchgate.net

Analogous compounds like di-n-butyl phosphate (DBP) also have direct commercial applications as plasticizers. researchgate.net This suggests that DiBP could potentially be used in similar applications, contributing to the properties of polymers and other materials.

Antiwear and Lubricant Additive Research

Aliphatic and aromatic phosphate esters have been utilized as antiwear additives in lubricants for over six decades. mdpi.com Compounds like this compound fall into the category of phosphorus-based additives that are crucial for protecting machinery components under conditions of high stress, significant loads, and low-speed operations. chempol.co.ukunpchemicals.com

The primary mechanism by which these additives function is through chemical reaction with metal surfaces to form a sacrificial, lubricious coating. tri-iso.com This protective film, often a complex iron polyphosphate glass, forms between moving parts, preventing direct metal-to-metal contact, which in turn reduces friction and wear. mdpi.comstle.org The effectiveness of these additives is particularly noted in the boundary lubrication regime, where the lubricant film is thinnest and the risk of asperity contact is highest. mdpi.com

Research into dialkyl phosphates, such as dibutyl phosphate, demonstrates their high-performance as extreme pressure (EP) and antiwear additives in various formulations, including industrial gear oils and metalworking fluids. chempol.co.uk The high phosphorus content is key to their outstanding load-carrying capabilities under severe operating conditions. chempol.co.uk Studies have evaluated the tribological properties of dialkyl dithiophosphates, showing they can significantly improve the friction reduction and anti-wear capabilities of base oils, especially at elevated temperatures. emerald.com This is attributed to the formation of a complex protective film arising from tribochemical reactions on the worn surface. emerald.comacs.org

Detailed experimental studies on dibutyl phosphate and its amine salts have quantified their antiwear performance. Parameters such as wear scar diameter (WSD), initial seizure load (ISL), and weld load (WL) are used to evaluate effectiveness. The data indicates that while acidic dibutyl phosphate provides good protection, its corresponding amine salts can yield even lower wear scar diameters, suggesting an enhancement of the protective film's properties.

Tribological Performance Data of Dibutyl Phosphate Derivatives
AdditiveWear Scar Diameter (WSD) (mm)Initial Seizure Load (ISL) (kg)Weld Load (WL) (kg)
Acidic Dibutyl Phosphate0.4285140
Dibutyl Phosphate Amine Salt (Mono Alkyl)0.26 - 0.3385 - 105Data Not Available

Surfactant and Brightener Research

Potassium alkyl phosphates, including this compound, are classified as anionic surfactants. Their molecular structure, featuring a polar phosphate "head" and a non-polar alkyl "tail," allows them to reduce the surface tension between liquids or between a liquid and a solid. surfactant.top This property makes them effective as emulsifying, dispersing, cleansing, and wetting agents. surfactant.topcir-safety.orgcir-safety.org

In research, potassium alkyl phosphates are noted for their excellent emulsifying capabilities and stability. surfactant.topscientific.net They can be used to create stable oil-in-water or water-in-oil emulsions, which are fundamental to many industrial and cosmetic formulations. google.com The properties of the emulsion, such as particle size, can be influenced by process conditions like pH and temperature during neutralization. scientific.net These surfactants are valued for their biodegradability and ability to function in neutral, acidic, or alkaline solutions. surfactant.topsigmaaldrich.com

Functional Properties of Potassium Alkyl Phosphates as Surfactants
PropertyDescriptionPrimary Function
EmulsifyingStabilizes mixtures of immiscible liquids (e.g., oil and water). google.comEmulsifier
DispersingPrevents particles from clumping together in a liquid. surfactant.topDispersant
WettingLowers the surface tension of a liquid, allowing it to spread more easily across a surface.Wetting Agent
AntistaticReduces or eliminates the buildup of static electricity. surfactant.topscientific.netAntistatic Agent
CleansingHelps to lift and remove dirt and oils from surfaces. surfactant.topDetergent

In the field of electroplating, the role of surfactants and other additives is critical for achieving a smooth, bright, and uniform metal coating. While direct research on this compound as a primary brightener is not prominent, its properties as a surfactant are highly relevant. Surfactants are used in plating baths to improve the dispersibility of other additives, like brighteners, and to ensure even wetting of the cathode surface. This helps to prevent defects and produce a deposit with fine crystallization and good clarity. Organophosphorus compounds, such as phosphonic acids, have been investigated in gold plating baths as chelating agents that work in conjunction with brighteners like cobalt or nickel to achieve rapid and high-quality plating. google.com

Applications in Polymer Chemistry

In polymer chemistry, dialkyl phosphates like diisobutyl phosphate are investigated for several important roles. They can act as reactants, catalysts, and functional additives in the synthesis and formulation of polymers.

One significant area of research is their use as catalysts for ring-opening polymerization (ROP) of cyclic esters to produce polyesters. sigmaaldrich.com This method is a key route to creating biodegradable polymers. Dibutyl phosphate has been specifically identified as an effective organocatalyst for such reactions. sigmaaldrich.com

Furthermore, potassium salts of phosphate esters are employed as emulsifiers or stabilizers in emulsion polymerization. ashland.comashland.com This process is used to produce a wide variety of polymers, including latex for paints and adhesives. The phosphate surfactant plays a crucial role throughout the polymerization process:

Early Stage: Forms micelles that solubilize monomer molecules.

Middle Stage: Emulsifies monomers and stabilizes growing polymer particles.

Late Stage: Ensures the final polymer particles remain stably dispersed. sanyo-chemical.co.jp

The use of phosphate ester surfactants can lead to latexes with improved stability (e.g., freeze-thaw and mechanical stability) and can enhance properties like gloss and color acceptance in the final product, such as a waterborne paint. ashland.comashland.com

Another area of application is in flame retardancy. For instance, aluminum diisobutyl hypophosphate has been studied as an efficient flame retardant for polyethylene terephthalate (PET). researchgate.net This research shows that the additive can interact with the polymer matrix, promote charring, and release phosphorus-containing free radicals in the gas phase, which combine to inhibit combustion. researchgate.net This suggests that other metal salts of diisobutyl phosphate could be explored for similar functionalities in various polymer systems.

Environmental Fate and Transformation Mechanisms in Research Contexts

Environmental Degradation Pathways (Mechanistic Studies)

The environmental degradation of organophosphate esters like diisobutyl phosphate (B84403) can occur through both biotic and abiotic pathways. Biotic degradation involves transformation by microorganisms, while abiotic processes include chemical reactions such as hydrolysis and photolysis.

Recent studies on triisobutyl phosphate (TiBP), a closely related compound, show that it degrades into diisobutyl phosphate (DiBP) as a metabolite. This degradation is facilitated by microorganisms and involves processes like hydrolysis, dehydrogenation, and hydroxylation. Specifically, bacteria such as Sphingomonas and Pseudomonas have been identified as key degraders of TiBP, with Pseudomonas also playing a significant role in the subsequent degradation of DiBP. nih.govresearchgate.net The enzymatic activities of phosphotriesterase, phosphodiesterase, and phosphomonoesterase are crucial in these degradation pathways. nih.govresearchgate.net

The degradation kinetics of DiBP have been observed to be similar to its parent compound, TiBP, in activated sludge environments, underscoring the importance of studying these metabolites. nih.govresearchgate.net This suggests that potassium diisobutyl phosphate in similar environments would likely undergo further degradation mediated by microbial action.

Pyrolysis and Waste Management Strategies for Phosphate Esters

The disposal and management of waste containing phosphate esters are critical to preventing environmental contamination. Used phosphate ester hydraulic fluids, for instance, are not typically classified as hazardous wastes and can be recycled or incinerated for energy recovery. nih.gov

Pyrolysis is a thermal decomposition process conducted in an inert atmosphere. Research on the pyrolysis of sodium dibutyl phosphate, a compound structurally similar to this compound, has demonstrated its effectiveness in mineralizing the organic phosphate into inorganic sodium phosphate (Na₃PO₄). ascelibrary.org This process can effectively separate radioactive content from waste streams in nuclear applications, converting the organic phosphate into a more stable inorganic form. ascelibrary.org The by-products of this process are generally considered non-toxic. ascelibrary.org This suggests that pyrolysis could be a viable strategy for the complete degradation of this compound in controlled waste management settings.

For broader waste management, strategies often focus on preventing the release of these compounds into the environment. This includes proper handling of industrial waste and consumer products containing phosphate esters. cdc.gov In cases of contamination, remediation may be necessary. Technologies are being developed for the chemical recycling of phosphoric acid from waste streams, which can then be used to produce valuable phosphate triesters, offering a potential circular economy approach. chemrxiv.org

Table 2: Waste Management and Treatment Approaches for Phosphate Esters

Strategy Description Application Outcome
Recycling/Energy Recovery Reprocessing of used phosphate ester fluids or incineration to recover energy. nih.gov Industrial hydraulic fluids. nih.gov Reduction of waste volume and resource recovery.
Pyrolysis Thermal decomposition in the absence of oxygen. ascelibrary.org Treatment of radioactive liquid waste containing sodium dibutyl phosphate. ascelibrary.org Mineralization to inorganic phosphate and separation of contaminants. ascelibrary.org
Chemical Recycling Conversion of waste-derived phosphoric acid into new phosphate esters. chemrxiv.org Sewage waste and other phosphorus-containing waste streams. chemrxiv.org Creation of valuable chemicals from waste, promoting a circular economy. chemrxiv.org

Q & A

Q. What are the standard methodologies for synthesizing potassium diisobutyl phosphate, and how can its purity be validated in laboratory settings?

this compound can be synthesized via esterification of diisobutyl phosphate with potassium hydroxide. A typical protocol involves reacting diisobutyl hydrogen phosphate with potassium carbonate in an aqueous medium, followed by solvent evaporation and recrystallization. Purity validation requires a combination of techniques:

  • Titration : Acid-base titration to quantify free phosphate groups (e.g., using 1 N sodium hydroxide for endpoint detection at pH 8.8) .
  • Spectroscopy : Nuclear Magnetic Resonance (NMR) to confirm molecular structure and detect impurities .
  • Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity thresholds (>99%) .

Q. Which analytical techniques are most effective for detecting and quantifying this compound in environmental matrices?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile derivatives; derivatization with trimethylsilyl agents enhances detectability .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Ideal for non-volatile compounds, with detection limits as low as 1 ng/mL in water samples .
  • Ion Chromatography : For quantifying ionic phosphate species in aqueous systems, coupled with conductivity detection .
  • Quality Control : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound across studies?

Discrepancies often arise from variations in experimental models or exposure conditions. Mitigation strategies include:

  • Read-Across Analysis : Compare toxicokinetic data with structurally similar compounds (e.g., dimethyl glutarate or diisobutyl succinate) to infer hazard thresholds .
  • Dose-Response Modeling : Use probabilistic models to account for interspecies differences and exposure pathways .
  • Meta-Analysis : Statistically integrate data from multiple studies, weighting for sample size and methodological rigor .

Q. What experimental designs are optimal for assessing the environmental persistence and degradation pathways of this compound?

  • Hydrolysis Studies : Incubate the compound at varying pH levels (4–9) and temperatures (20–40°C) to measure half-life. Use ion chromatography to track phosphate release .
  • Photodegradation Experiments : Expose aqueous solutions to UV light (254 nm) and monitor degradation products via LC-MS/MS .
  • Microbial Degradation : Inoculate soil or water samples with microbial consortia and quantify residual phosphate esters using GC-MS .
  • Field Monitoring : Deploy passive samplers in industrial zones to measure airborne or dust-bound residues, correlating with meteorological data .

Q. How can researchers validate the accuracy of organophosphate ester detection methods when this compound co-occurs with structurally similar compounds?

  • Chromatographic Separation : Optimize HPLC gradients to resolve diisobutyl phosphate from di-n-butyl phosphate and other isomers .
  • High-Resolution Mass Spectrometry (HRMS) : Use exact mass measurements (e.g., Q-TOF systems) to distinguish between isobaric species .
  • Spectral Libraries : Cross-reference fragmentation patterns with databases (e.g., NIST) to confirm identifications .

Methodological Notes

  • Synthesis Validation : Cross-check purity results with pharmacopeial standards for potassium phosphates, which specify limits for water content (<0.2%) and insoluble matter (<0.1%) .
  • Toxicological Read-Across : Follow OECD guidelines for chemical category formation to ensure regulatory acceptance of extrapolated data .
  • Environmental Sampling : Prioritize wiped dust samples over vacuumed dust for higher SVOC recovery rates in indoor studies .

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